molecular formula C22H22N2O7 B1505794 4-Epianhydrotetracycline CAS No. 7518-17-4

4-Epianhydrotetracycline

Cat. No.: B1505794
CAS No.: 7518-17-4
M. Wt: 426.4 g/mol
InChI Key: KTTKGQINVKPHLY-WPINSWFRSA-N
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Description

Epianhydrotetracycline hydrochloride is a degradation product of tetracycline, a well-known antibiotic. This compound is formed through the epimerization and dehydration of tetracycline at the C6 position, leading to the aromatization of the B ring. Epianhydrotetracycline hydrochloride is recognized for its significantly higher toxicity compared to tetracycline and doxycycline, making it an important compound for monitoring tetracycline stability and toxicity in laboratory studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epianhydrotetracycline hydrochloride is typically synthesized through the degradation of tetracycline. The process involves the epimerization of tetracycline followed by dehydration at the C6 position. This reaction can be facilitated by acidic conditions, which promote the formation of the epianhydro derivative.

Industrial Production Methods

In industrial settings, the production of epianhydrotetracycline hydrochloride involves the controlled degradation of tetracycline under specific conditions. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods are employed to assay the compound in tetracycline-containing drug products. These methods use columns packed with high-purity spherical silica and mobile phases containing ammonium oxalate, dimethylformamide, and dibasic ammonium phosphate .

Chemical Reactions Analysis

Types of Reactions

Epianhydrotetracycline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert epianhydrotetracycline hydrochloride into less toxic derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of epianhydrotetracycline hydrochloride include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from the reactions of epianhydrotetracycline hydrochloride depend on the specific reaction conditions. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce less toxic analogs.

Scientific Research Applications

Epianhydrotetracycline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of epianhydrotetracycline hydrochloride involves its interaction with bacterial ribosomes, similar to tetracycline. The compound binds to the 30S ribosomal subunit, inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action leads to the inhibition of bacterial growth and replication. due to its higher toxicity, epianhydrotetracycline hydrochloride is not used therapeutically .

Comparison with Similar Compounds

Similar Compounds

    Tetracycline hydrochloride: The parent compound from which epianhydrotetracycline hydrochloride is derived.

    Doxycycline: A tetracycline antibiotic with a similar structure but lower toxicity.

    Minocycline: Another tetracycline antibiotic with a broader spectrum of activity.

Uniqueness

Epianhydrotetracycline hydrochloride is unique due to its significantly higher toxicity compared to other tetracycline derivatives. This characteristic makes it an important compound for studying the stability and degradation of tetracycline antibiotics, as well as for understanding the potential toxic effects of these degradation products .

Properties

IUPAC Name

(4R,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30)/t11-,16+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTKGQINVKPHLY-WPINSWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873791
Record name 4-Epianhydrotetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7518-17-4
Record name 4-Epianhydrotetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007518174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Epianhydrotetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-EPIANHYDROTETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/680VDL31MX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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